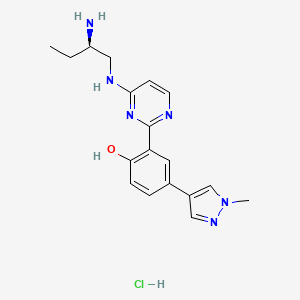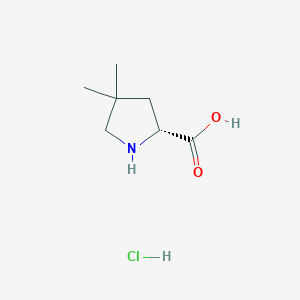
4,4-Dimethyl-D-proline HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-D-proline HCl is a cyclic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DM-D-Proline or DMP, and it is a chiral molecule that can exist in two enantiomeric forms.
作用机制
The mechanism of action of 4,4-Dimethyl-D-proline HCl is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, this compound has been shown to inhibit DPP-IV by binding to its active site and preventing the hydrolysis of incretin hormones. Additionally, this compound has been shown to inhibit POP by binding to its catalytic site and preventing the cleavage of neuropeptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of 4,4-Dimethyl-D-proline HCl is its high enantioselectivity, making it an ideal chiral auxiliary and catalyst in asymmetric synthesis. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully evaluated in any experimental setting.
未来方向
There are several future directions for the research and development of 4,4-Dimethyl-D-proline HCl. One of the most promising areas is the development of this compound as a therapeutic agent for diabetes and neurological disorders. Additionally, this compound could be further explored as a chiral auxiliary and catalyst in asymmetric synthesis, as well as a building block for the synthesis of functional materials. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成方法
The synthesis of 4,4-Dimethyl-D-proline HCl can be achieved through various methods. One of the most commonly used methods is the reaction of D-proline with acetone in the presence of a catalyst. This reaction yields a mixture of 4,4-Dimethyl-D-proline and its enantiomer, which can be separated by chiral chromatography. The resulting 4,4-Dimethyl-D-proline can be converted to its hydrochloride salt by treatment with hydrochloric acid.
科学研究应用
4,4-Dimethyl-D-proline HCl has been extensively studied for its potential applications in various fields, including medicinal chemistry, asymmetric synthesis, and materials science. In medicinal chemistry, this compound has shown promising results as a potential inhibitor of various enzymes, including dipeptidyl peptidase IV (DPP-IV) and prolyl oligopeptidase (POP). These enzymes are involved in the regulation of glucose metabolism and neuropeptide signaling, respectively, making them potential targets for the treatment of diabetes and neurological disorders.
In asymmetric synthesis, this compound has been used as a chiral auxiliary in the synthesis of various compounds. This compound can act as a chiral template, facilitating the formation of chiral products with high enantioselectivity. Additionally, this compound has been employed as a catalyst in various reactions, including aldol and Michael additions.
In materials science, this compound has been used as a building block for the synthesis of various polymers and materials. This compound can act as a crosslinking agent, facilitating the formation of stable and functional materials.
属性
IUPAC Name |
(2R)-4,4-dimethylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)3-5(6(9)10)8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSRUEOIZRIOBZ-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](NC1)C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2532700.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2532701.png)

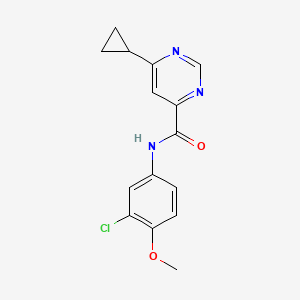
![5-[(E)-2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2532706.png)

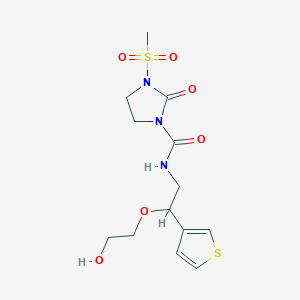

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2532715.png)

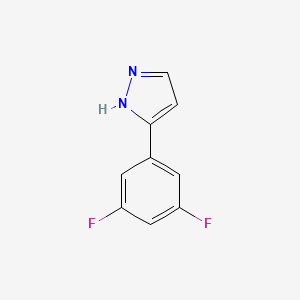
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)

